

Spectroscopic Analysis of trans-4,5-Epoxy-2E,7Z-decadienal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *trans-4,5-Epoxy-2E,7Z-decadienal*

Cat. No.: *B1147774*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound **trans-4,5-Epoxy-2E,7Z-decadienal**. This document summarizes its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols for data acquisition, and presents a logical workflow for its spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, and mass spectrometry analyses of **trans-4,5-Epoxy-2E,7Z-decadienal**.

Table 1: ^1H NMR Spectroscopic Data

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1-CHO	9.52	d	7.9
2-H	6.30	dd	15.6, 7.9
3-H	6.82	dd	15.6, 6.0
4-H	3.12	m	7.4
5-H	2.90	m	
6-H	2.25	m	
7-H	5.45	m	
8-H	5.35	m	
9-CH ₂	2.05	q	7.4
10-CH ₃	0.98	t	7.4

Table 2: ¹³C NMR Spectroscopic Data

Position	Chemical Shift (δ , ppm)
1 (CHO)	193.5
2 (CH)	140.1
3 (CH)	152.3
4 (CH)	60.2
5 (CH)	58.1
6 (CH ₂)	26.8
7 (CH)	125.0
8 (CH)	130.5
9 (CH ₂)	20.6
10 (CH ₃)	14.1

Table 3: Mass Spectrometry Data[1][2]

Ionization Method	Mass Analyzer	Key Fragments (m/z)	Relative Intensity
EI	TOF	68.026	999
		39.024	
		41.039	
FI	TOF	168.115	999
		169.12	
		84.058	
		139.112	
		126.105	
NCI	-	[M-H] ⁻	-

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy[3]

The ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C, respectively. The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

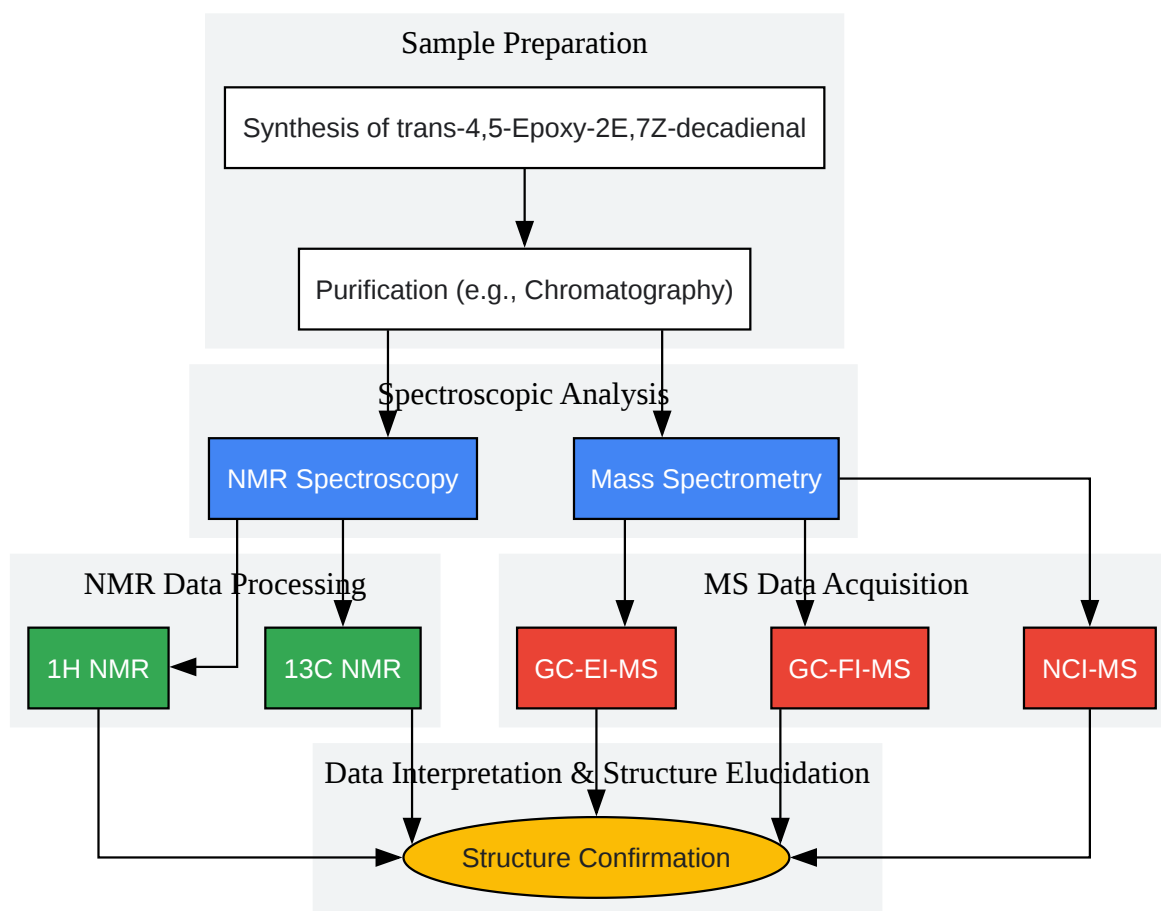
- Instrument: JMS-T100GCV (JEOL, Akishima, Japan) coupled to an Agilent 7890A gas chromatograph.
- Column: HP-5 19091J-413 USD364547H (Agilent), 30.0 m length, 0.32 mm I.D., 0.25 μm film thickness.
- Ionization Mode: Electron Ionization (EI), Positive.
- Retention Time: 7.6 min.

- Instrument: JMS-T100GCV (JEOL, Akishima, Japan) coupled to an Agilent 7890A gas chromatograph.
- Column: HP-5 19091J-413 USD364547H (Agilent), 30.0 m length, 0.32 mm I.D., 0.25 µm film thickness.
- Ionization Mode: Field Ionization (FI), Positive.
- Retention Time: 7.61 min.

For sensitive quantification, a method based on isotope dilution assay with negative chemical ionization was developed.^[1] Ammonia was used as the reagent gas, which provided the best results for sensitivity and selectivity.^[1]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **trans-4,5-Epoxy-2E,7Z-decadienal**.



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Caption: Workflow for the spectroscopic analysis of the target compound.

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References

- 1. researchgate.net [researchgate.net]

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